molecular formula C22H17N3O4 B5975737 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B5975737
M. Wt: 387.4 g/mol
InChI Key: VWQDOIBVKOWLAG-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, commonly known as EBNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. EBNA is a benzamide derivative that exhibits promising biological activities, making it an attractive candidate for drug discovery and development.

Mechanism of Action

The exact mechanism of action of EBNA is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. In cancer cells, EBNA has been shown to inhibit the activity of histone deacetylases, leading to the induction of cell cycle arrest and apoptosis. In neurological disorders, EBNA has been shown to modulate the activity of specific neurotransmitter receptors, leading to the improvement of cognitive function.
Biochemical and Physiological Effects:
EBNA exhibits a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, EBNA has been shown to induce DNA damage and inhibit cell proliferation, leading to cell cycle arrest and apoptosis. In neurological disorders, EBNA has been shown to improve cognitive function and reduce neuroinflammation. In biochemistry, EBNA has been used to study the structure and function of proteins, particularly those involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

EBNA exhibits several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential applications in various scientific fields. However, EBNA also has some limitations, including its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of EBNA, including its potential as a drug target for the treatment of various diseases, its use as a tool to study the structure and function of proteins, and its potential as a diagnostic tool for the detection of specific biomarkers. Further studies are needed to fully understand the mechanism of action of EBNA and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of EBNA is a multi-step process that involves the reaction of 5-ethyl-2-amino-benzoxazole with p-nitrobenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, EBNA, is obtained by the acylation of the intermediate with 4-aminobenzamide. The synthesis of EBNA has been optimized to ensure high yield and purity, making it suitable for various research applications.

Scientific Research Applications

EBNA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, EBNA has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, EBNA has been investigated for its potential as a drug target for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In biochemistry, EBNA has been used as a tool to study the structure and function of proteins, particularly those involved in signal transduction pathways.

properties

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-14-3-12-20-19(13-14)24-22(29-20)16-4-8-17(9-5-16)23-21(26)15-6-10-18(11-7-15)25(27)28/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQDOIBVKOWLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

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